molecular formula C7H12O B1277851 2-Methyl-3-hexyn-2-ol CAS No. 5075-33-2

2-Methyl-3-hexyn-2-ol

Cat. No.: B1277851
CAS No.: 5075-33-2
M. Wt: 112.17 g/mol
InChI Key: SPLYFWRRAFIWQH-UHFFFAOYSA-N
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Description

2-Methyl-3-hexyn-2-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Resolution in Chemical Studies

  • "2-Methyl-3-hexyn-2-ol" has been involved in the synthesis and resolution of related compounds. For example, the resolution of (±)-5-hexyn-3-ol was effected by high-performance chromatography, which is essential in stereochemical studies (Roy & Deslongchamps, 1985).

2. Use in Food-Flavoring Synthesis

  • It has applications in the synthesis of substances used in food-flavoring. An example is the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, starting from related compounds and achieving high overall yield, indicating its utility in flavor and fragrance chemistry (Stach, Huggenberg & Hesse, 1987).

3. Conformational Analysis Using Microwave Spectroscopy

  • The compound has been studied for its conformational effects using microwave spectroscopy. This research is vital for understanding molecular structure and behavior, which has implications in material science and molecular physics (Eibl, Stahl, Kleiner & Nguyen, 2018).

4. Atmospheric Chemistry and Environmental Impact

  • In atmospheric chemistry, its derivatives have been studied for their role in forming secondary organic aerosols, which are crucial for understanding environmental and climatic impacts (Zhang et al., 2012).

5. Catalytic Applications in Chemical Reactions

  • It is used in studies involving catalysts for chemical reactions, such as the semi-hydrogenation of alkynes. This research is significant in industrial chemistry for developing more efficient and selective catalysts (Albani et al., 2018).

6. Spectroscopic Analysis and Nonlinear Optical Properties

  • The compound has been studied for its spectroscopic properties and nonlinear optical (NLO) characteristics, indicating its potential in material science, particularly in the development of photonic and optoelectronic devices (Praveenkumar et al., 2021).

7. Kinetic and Mechanistic Studies in Chemical Reactions

  • Kinetic and mechanistic studies involving "this compound" are conducted to understand its behavior in various chemical reactions. Such studies are essential for reaction engineering and process optimization in chemical industries (Vernuccio et al., 2016).

Safety and Hazards

2-Methyl-3-hexyn-2-ol is classified as a hazardous substance. It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation when handling it .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-hexyn-2-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other substances . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For instance, high doses of this compound have been associated with toxic effects, including liver damage and changes in metabolic enzyme activity . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized to form reactive intermediates, which can further participate in other biochemical reactions . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and protein binding.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism.

Properties

IUPAC Name

2-methylhex-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYFWRRAFIWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398956
Record name 2-Methyl-3-hexyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5075-33-2
Record name 2-Methyl-3-hexyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-hexyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.